molecular formula C25H36N4O B1139101 Dynole 34-2

Dynole 34-2

Cat. No.: B1139101
M. Wt: 408.6 g/mol
InChI Key: MYIMRONQBLZJFI-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynole 34-2 is a potent inhibitor of dynamin GTPase activity, specifically targeting dynamin 1 and dynamin 2. It has been widely studied for its role in inhibiting receptor-mediated endocytosis and inducing apoptosis in various cell types . The compound has shown significant potential in scientific research, particularly in the fields of cell biology and cancer research.

Biochemical Analysis

Biochemical Properties

Dynole 34-2 interacts with dynamin I and dynamin II, inhibiting their GTPase activity . The IC50 values for inhibition of dynamin I and II GTPase are 1.3 and 14.2 μM, respectively . It potently inhibits receptor-mediated and synaptic vesicle endocytosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis, as revealed by cell blebbing, DNA fragmentation, and PARP cleavage . It also potently inhibits receptor-mediated endocytosis (RME) .

Molecular Mechanism

This compound exerts its effects at the molecular level by targeting the GTPase domain of dynamin at an allosteric site . This inhibition of dynamin’s GTPase activity leads to the potent inhibition of receptor-mediated and synaptic vesicle endocytosis .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It is soluble in DMSO to 100 mM and can be stored for up to 12 months

Dosage Effects in Animal Models

It has been shown to overcome chemoresistance of leukemia stem cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of endocytosis, a process that involves the internalization of plasma membrane along with extracellular material . It interacts with dynamin, a key enzyme in this pathway .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via its interactions with dynamin, a protein involved in membrane trafficking

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its role as a dynamin inhibitor, it is likely to be found wherever dynamin is present, which includes locations involved in endocytosis and membrane trafficking .

Preparation Methods

The synthesis of Dynole 34-2 involves several key steps. The primary synthetic route includes the preparation of a cyanoamide intermediate, which is achieved by stirring ethylcyanoacetate with n-octylamine . This intermediate is then subjected to further reactions to yield this compound. The detailed reaction conditions and industrial production methods are as follows:

Chemical Reactions Analysis

Dynole 34-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Dynole 34-2 exerts its effects by inhibiting the GTPase activity of dynamin 1 and dynamin 2. This inhibition disrupts the normal function of dynamin in receptor-mediated endocytosis, leading to the accumulation of endocytic vesicles and subsequent cellular effects. The compound also induces apoptosis by causing DNA fragmentation, cell blebbing, and PARP cleavage .

Biological Activity

Dynole 34-2 is a potent small molecule inhibitor of dynamin GTPase activity, primarily known for its role in blocking dynamin-dependent endocytosis (DDE). This compound has garnered significant attention in cancer research, particularly for its effects on leukemia stem cells (LSCs) and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications in cancer treatment.

Chemical Structure:

  • Chemical Name: 2-Cyano-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-N-octyl-2-propenamide
  • CAS Number: 1128165-88-7
  • Molecular Weight: 408.6 Da

Mechanism of Action:
this compound inhibits dynamin I and II with IC50 values of 1.3 μM and 14.2 μM, respectively. It targets the GTPase domain at an allosteric site, effectively blocking receptor-mediated endocytosis (RME) and synaptic vesicle endocytosis . By preventing DDE, this compound disrupts the internalization of various signaling receptors, which is crucial for cellular responses to external stimuli.

Biological Activity in Cancer Research

Impact on Leukemia Stem Cells:
Research has demonstrated that this compound can significantly impair the growth and survival of leukemia stem cells by inhibiting key signaling pathways. In studies involving pre-LSCs, treatment with this compound resulted in decreased phosphorylation of Stat5, Erk, S6, and Akt—critical components of growth factor signaling pathways .

Case Study Findings:

  • Inhibition of Signaling Pathways: In experiments with Ba/F3 cells expressing IL-7R, this compound blocked IL-7 receptor internalization and subsequent Stat5 activation. This indicates that the compound effectively disrupts Notch1 and IL-7 signaling pathways essential for LSC maintenance .
  • Reduction in Pre-LSC Frequency: In vivo studies showed that administering this compound to mice led to a tenfold reduction in DN3a thymocytes and a 100-fold decrease in pre-LSC frequency following limiting dilution transplantation assays . This suggests a significant impact on the self-renewal capacity of LSCs.
  • Cytokinesis Failure: In vitro studies revealed that this compound induces apoptosis through cytokinesis failure, particularly in dividing cancer cells like HeLa cells. The compound caused a high percentage of multinucleated cells, indicating its potential as an antimitotic agent .

Summary of Research Findings

Study FocusKey Findings
Signaling Pathways This compound inhibits IL-7R and Notch1 signaling by blocking receptor internalization.
Pre-LSC Reduction Significant decrease in pre-LSC frequency in treated mice (100-fold reduction).
Cytokinesis Failure Induces apoptosis specifically in dividing cancer cells; high multinucleation rates observed.

Implications for Cancer Therapy

The ability of this compound to overcome chemoresistance in leukemia stem cells presents a promising avenue for therapeutic development. By targeting the microenvironmental signals that protect LSCs from chemotherapy, this compound may enhance treatment efficacy for acute leukemia and potentially other malignancies where similar mechanisms are at play .

Properties

IUPAC Name

(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMRONQBLZJFI-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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